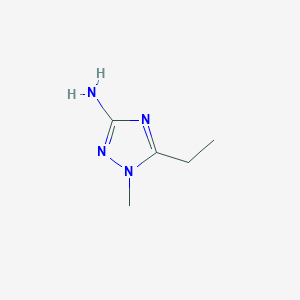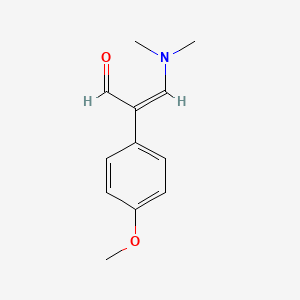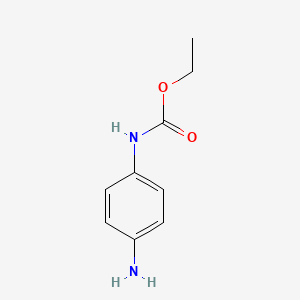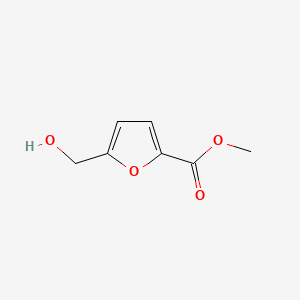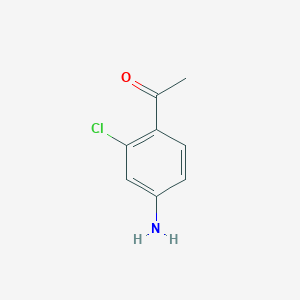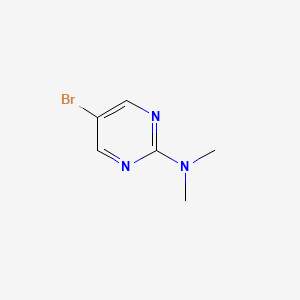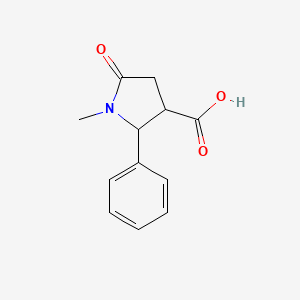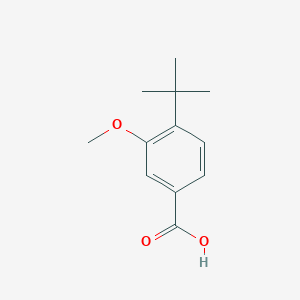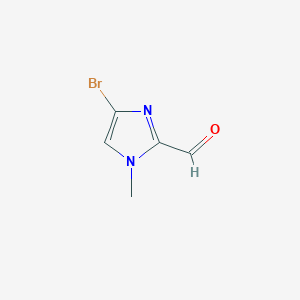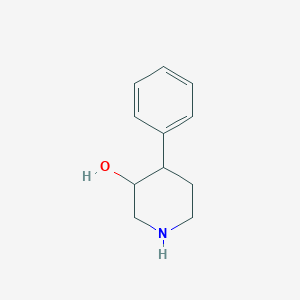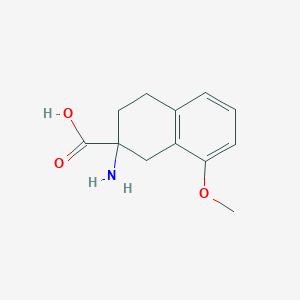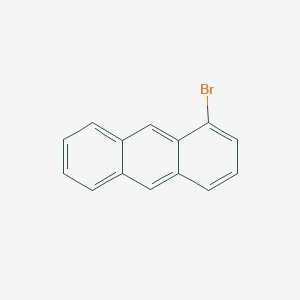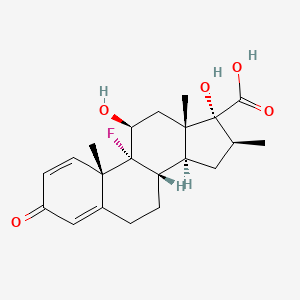
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid is a research compound with the molecular formula C21H27FO5 and a molecular weight of 378.4 g/mol 1. Its purity typically reaches 95% . This compound is of interest due to its potential applications in various scientific fields.
Synthesis Analysis
Research has explored synthetic strategies for related compounds, including corticosteroid analogues1. These studies aim to understand the impact of structural modifications on molecular conformation and biological activity1. For instance, the work by Ketuly, Hadi, and Ng (2009) on the 9α-Bromo analog of beclometasone dipropionate highlights the importance of structural changes in influencing biological properties1.
Molecular Structure Analysis
The IUPAC name for this compound is (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid 2. Its intricate structure involves multiple chiral centers and functional groups, which likely contribute to its biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, its synthesis and reactivity have been explored in related studies1. Researchers have investigated techniques for producing compounds with potential anti-inflammatory properties1.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Boiling Point : Not available
- Density : Not available
- Flash Point : Not available
Scientific Research Applications
Crystal Structure and Molecular Interactions
Research has revealed the crystal structure and molecular interactions of compounds related to (8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid. For instance, the title compound in the study by Suitchmezian, Jess, and Näther (2007) demonstrates molecular connections via O—H ⋯O hydrogen bonding, emphasizing the significance of molecular architecture in understanding drug interactions and stability (Suitchmezian, Jess, & Näther, 2007).
Structural Modifications and Biological Activity
Research into structural analogs of this compound focuses on the synthesis and biological activity. The work by Ketuly, Hadi, and Ng (2009) on the 9α-Bromo analog of beclometasone dipropionate demonstrates the influence of structural modifications on molecular conformation, which is crucial for understanding how changes in molecular structure can impact biological activity (Ketuly, Hadi, & Ng, 2009).
Synthetic Strategies and Chemical Reactivity
Further, studies also delve into the synthesis of related compounds and their reactivity. Phillipps et al. (1994) explored the synthesis of corticosteroid analogues, demonstrating techniques for producing compounds with potential anti-inflammatory properties (Phillipps et al., 1994). Additionally, Coombs (1966) synthesized derivatives by aromatization, providing insights into chemical reactivity and the potential for creating compounds with varying biological activities (Coombs, 1966).
Molecular Decarbonylation and Phenanthrene Synthesis
Research by Baguley et al. (1972) on decarbonylation reactions in the synthesis of phenanthrene derivatives illustrates the chemical processes involved in creating structurally complex molecules. This has implications for synthesizing a broad range of chemical compounds with varied applications (Baguley et al., 1972).
Protonation Studies and Stable Ion Formation
Laali, Hollenstein, Galembeck, and Coombs (2000) conducted protonation studies on cyclopenta[a]phenanthrenes, providing valuable insights into structure-reactivity relationships and charge delocalization in carbocations. This research is essential for understanding the chemical behavior of these compounds under various conditions (Laali, Hollenstein, Galembeck, & Coombs, 2000).
Safety And Hazards
As with any research compound, safety precautions are essential. Researchers should handle this substance in accordance with established laboratory safety protocols. It is intended for research use only and is not for human or veterinary use 1.
Future Directions
Future investigations could focus on:
- Biological Activity : Elucidating the compound’s pharmacological effects.
- Structural Modifications : Exploring analogs with altered structures.
- Drug Development : Assessing its potential as a therapeutic agent.
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGPIFFRLDBRN-IFUSVGBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid | |
CAS RN |
37926-75-3 |
Source


|
| Record name | Androsta-1,4-diene-17-carboxylic acid, 9-fluoro-11,17-dihydroxy-16-methyl-3-oxo-, (11beta,16beta,17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037926753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

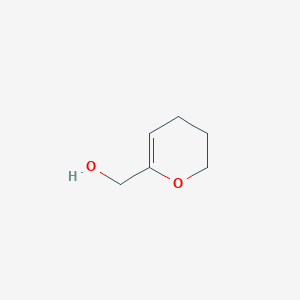
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
